14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole
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Overview
Description
14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is a complex heterocyclic compound that belongs to the indolocarbazole family. These compounds are known for their unique structural features, which include a planar ring system combining indole and carbazole elements. This particular compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an indole intermediate, followed by its reaction with a carbazole derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule .
Scientific Research Applications
14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antitumor and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs for cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[2,3-b]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Uniqueness
14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is unique due to its specific structural configuration and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other indolocarbazole derivatives .
Properties
Molecular Formula |
C28H18N2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
12-phenyl-12,16-diazahexacyclo[11.11.0.02,11.05,10.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-27-17-26-23(21-12-6-7-13-25(21)29-26)16-24(27)22-15-14-18-8-4-5-11-20(18)28(22)30/h1-17,29H |
InChI Key |
HQNIBOLQPAFWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C4C5=CC=CC=C5NC4=C3)C6=C2C7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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